An In-depth Technical Guide to 2-(Isopropylsulfonyl)acetonitrile
An In-depth Technical Guide to 2-(Isopropylsulfonyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(isopropylsulfonyl)acetonitrile. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert analysis to offer a practical understanding of this versatile building block. The guide covers fundamental molecular characteristics, proposed synthetic and purification protocols, detailed analytical methodologies for characterization, and an exploration of its reactivity and potential applications in medicinal chemistry. By integrating established principles with data from analogous structures, this whitepaper aims to serve as a foundational resource for the scientific community engaged in the exploration and utilization of sulfonyl-containing scaffolds.
Introduction: The Significance of α-Cyano Sulfones in Modern Chemistry
The strategic incorporation of sulfonyl groups is a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical properties of drug candidates.[1] The sulfonyl functional group, with its unique electronic and steric attributes, can act as a bioisostere for other functionalities, enhance metabolic stability, and introduce crucial hydrogen bonding interactions.[1] Within this important class of compounds, α-cyano sulfones, such as 2-(isopropylsulfonyl)acetonitrile, represent a particularly intriguing subclass. The juxtaposition of the strongly electron-withdrawing sulfonyl and nitrile groups imparts a high degree of acidity to the α-carbon, making it a valuable nucleophile for a variety of carbon-carbon bond-forming reactions. This inherent reactivity, coupled with the desirable pharmacological properties of the sulfonyl moiety, positions 2-(isopropylsulfonyl)acetonitrile as a promising scaffold for the synthesis of novel therapeutic agents and complex organic molecules. This guide provides an in-depth exploration of its core properties to facilitate its application in research and development.
Molecular and Physical Properties
While comprehensive experimental data for 2-(isopropylsulfonyl)acetonitrile is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted and contextualized based on its structure and data from analogous compounds.
Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-propan-2-ylsulfonylacetonitrile | PubChem[2] |
| CAS Number | 120069-21-8 | PubChem[2] |
| Molecular Formula | C₅H₉NO₂S | PubChem[2] |
| Molecular Weight | 147.20 g/mol | PubChem[2] |
| Canonical SMILES | CC(C)S(=O)(=O)CC#N | PubChem[2] |
Physicochemical Data
| Property | Estimated/Predicted Value | Rationale and Comparative Insights |
| Melting Point | Solid at room temperature | The presence of the polar sulfonyl and nitrile groups, along with the isopropyl moiety, suggests a crystalline solid nature with a melting point likely in the range of 50-100 °C. For comparison, the structurally related (methylsulfonyl)acetonitrile is a solid. |
| Boiling Point | > 200 °C (with potential decomposition) | High boiling points are characteristic of sulfones due to their high polarity. Decomposition at elevated temperatures is a common trait for many organic sulfones. |
| Density | ~1.1 - 1.2 g/cm³ | The presence of sulfur and oxygen atoms generally leads to a density greater than that of water. |
| Solubility | Soluble in polar organic solvents (e.g., acetone, acetonitrile, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes); likely sparingly soluble in water. | The polar nature of the sulfonyl and nitrile groups will favor solubility in polar organic solvents. While these groups can hydrogen bond with water, the overall hydrocarbon content may limit aqueous solubility. |
| pKa | ~10-12 in DMSO | The α-protons are significantly acidic due to the electron-withdrawing effects of both the sulfonyl and nitrile groups. The pKa of acetonitrile is approximately 31, while the presence of a sulfonyl group can lower the pKa of an adjacent C-H bond by over 15 units.[3] |
| LogP | 0.2 (Computed) | The computed XLogP3 value suggests a relatively low lipophilicity, consistent with the presence of polar functional groups.[2] |
Synthesis and Purification
A standard and reliable method for the synthesis of α-alkylsulfonyl acetonitriles involves a two-step process: nucleophilic substitution to form an alkylthioacetonitrile, followed by oxidation to the corresponding sulfone. The following proposed protocol is adapted from established procedures for analogous compounds.[4]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(isopropylsulfonyl)acetonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Isopropylthio)acetonitrile
-
Reaction Setup: To a stirred solution of sodium thiomethoxide (1.1 equivalents) in a suitable solvent such as ethanol or DMF at 0 °C, add 2-bromopropane (1.0 equivalent) dropwise. Allow the reaction to stir at room temperature for 2-3 hours to generate the isopropyl thiolate in situ.
-
Nucleophilic Substitution: To the solution containing the isopropyl thiolate, add chloroacetonitrile (1.05 equivalents) dropwise, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-(isopropylthio)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Oxidation to 2-(Isopropylsulfonyl)acetonitrile
-
Reaction Setup: Dissolve the purified 2-(isopropylthio)acetonitrile (1.0 equivalent) in glacial acetic acid.[4] Add a catalytic amount of sodium tungstate dihydrate (0.01-0.03 equivalents).[4]
-
Oxidation: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) dropwise, maintaining the reaction temperature between 40-60 °C. An exothermic reaction is expected.
-
Reaction Completion: After the addition is complete, continue stirring at 50-70 °C for 2-4 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 2-(isopropylsulfonyl)acetonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(isopropylsulfonyl)acetonitrile. The following are the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
δ ~3.5-3.8 ppm (septet, 1H): This signal corresponds to the methine proton of the isopropyl group, split by the six equivalent methyl protons.
-
δ ~3.4-3.6 ppm (singlet, 2H): These are the acidic methylene protons alpha to both the sulfonyl and nitrile groups.
-
δ ~1.4-1.6 ppm (doublet, 6H): This signal represents the two equivalent methyl groups of the isopropyl moiety, split by the methine proton.
-
-
¹³C NMR (predicted):
-
δ ~115-120 ppm: The carbon of the nitrile group (C≡N).
-
δ ~55-60 ppm: The methine carbon of the isopropyl group.
-
δ ~45-50 ppm: The methylene carbon alpha to the sulfonyl and nitrile groups.
-
δ ~15-20 ppm: The two equivalent methyl carbons of the isopropyl group.
-
Infrared (IR) Spectroscopy
-
~2250-2270 cm⁻¹ (weak to medium): A sharp absorption characteristic of the nitrile (C≡N) stretch.
-
~1300-1350 cm⁻¹ (strong) and ~1120-1160 cm⁻¹ (strong): Two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively.
-
~2900-3000 cm⁻¹ (medium): C-H stretching vibrations of the isopropyl and methylene groups.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z = 147 is expected. Common fragmentation patterns would include the loss of the isopropyl group ([M-43]⁺) and cleavage of the C-S bond.
-
Electrospray Ionization (ESI-MS): In positive ion mode, adducts such as [M+H]⁺ (m/z = 148) and [M+Na]⁺ (m/z = 170) are likely to be observed.
Reactivity and Synthetic Applications
The chemical behavior of 2-(isopropylsulfonyl)acetonitrile is dominated by the acidity of the α-methylene protons and the electrophilicity of the nitrile carbon.
Acidity and Nucleophilicity
The protons on the carbon atom situated between the sulfonyl and nitrile groups are significantly acidic, allowing for easy deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form a stabilized carbanion. This carbanion is a soft nucleophile and can participate in a variety of bond-forming reactions:
-
Alkylation: Reaction with alkyl halides to introduce a substituent at the α-position.
-
Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy-α-sulfonyl nitriles.
-
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds and nitriles.
Reductions and Transformations of the Nitrile Group
The nitrile group can be transformed into other valuable functional groups:
-
Reduction to Amines: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine, yielding a β-sulfonyl ethylamine derivative.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing access to β-sulfonyl propanoic acids.
Workflow for α-Carbon Functionalization
Caption: General reactivity of the α-carbon in 2-(isopropylsulfonyl)acetonitrile.
Potential Applications in Drug Discovery
While specific applications of 2-(isopropylsulfonyl)acetonitrile are not yet widely reported, its structural motifs are highly relevant to medicinal chemistry.
-
Scaffold for Heterocycle Synthesis: The reactive nature of this molecule makes it an excellent starting material for the construction of various nitrogen- and sulfur-containing heterocyclic systems, which are prevalent in many drug classes.
-
Bioisosteric Replacement: The sulfonylacetonitrile moiety can be explored as a bioisostere for carboxylic acids or other acidic functional groups in drug candidates, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.[1]
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a valuable fragment in screening campaigns to identify initial hits against biological targets.
Conclusion
2-(Isopropylsulfonyl)acetonitrile is a promising yet underexplored chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its known and predicted properties, along with practical protocols for its synthesis and characterization. The unique reactivity conferred by the dual activation of the α-carbon by the sulfonyl and nitrile groups makes it a versatile tool for the construction of complex molecular architectures. It is anticipated that a deeper understanding of this compound's chemistry will facilitate its broader application in the development of novel therapeutics and other advanced materials.
References
-
PubChem. Acetonitrile. National Center for Biotechnology Information. [Link]
-
Sciencemadness Wiki. Acetonitrile. [Link]
-
CAS Common Chemistry. Acetonitrile. [Link]
-
PubChem. 2-(Isopropylsulfonyl)acetonitrile. National Center for Biotechnology Information. [Link]
-
ACS Publications. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]
- Google Patents. CN101100450A - Method for preparing ethylsulfonyl acetonitrile.
-
Acidity-basicity of nitriles. Acidity-basicity of nitriles. [Link]
-
PubMed. Stacking and separation of enantiomers by acetonitrile-salt mixtures in micellar electrokinetic chromatography. [Link]
-
ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]
-
National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]
